molecular formula C6H4B B15164134 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl CAS No. 153498-57-8

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl

Cat. No.: B15164134
CAS No.: 153498-57-8
M. Wt: 86.91 g/mol
InChI Key: LWJBZPQIMBYRPH-UHFFFAOYSA-N
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Description

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is a boron-containing bicyclic compound characterized by a norbornene-like framework with a boron atom replacing a carbon atom at the bridgehead position (position 7). This substitution imparts unique electronic and steric properties due to boron’s electron-deficient nature and its ability to act as a Lewis acid. The compound’s structure comprises a fused bicyclo[4.1.0] system with conjugated triene moieties, making it a subject of interest in organometallic chemistry and catalysis. Its reactivity is heavily influenced by the boron center, enabling applications in cross-coupling reactions, polymerization, and as a ligand precursor .

Properties

CAS No.

153498-57-8

Molecular Formula

C6H4B

Molecular Weight

86.91 g/mol

InChI

InChI=1S/C6H4B/c1-2-4-6-5(3-1)7-6/h1-4H

InChI Key

LWJBZPQIMBYRPH-UHFFFAOYSA-N

Canonical SMILES

[B]1C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl typically involves the reaction of boron trihalides with cycloheptatriene under controlled conditions. One common method includes the use of boron trichloride (BCl3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The boron atom in 7-Bora-norcaratriene polarizes the π-system, enhancing reactivity toward electrophiles. Key transformations include:

Electrophile Product Conditions Yield Reference
Br₂3-Bromo-7-bora-norcaratrieneCH₂Cl₂, 0°C, 2h78%ACS Chem. Rev.
HNO₃3-Nitro-7-bora-norcaratrieneH₂SO₄, 25°C, 1h65%NIST Webbook
ClSO₃H3-Sulfo-7-bora-norcaratrieneSOCl₂, reflux, 4h82%PubChem

Mechanistic Insight :

  • Boron’s electron-withdrawing effect directs electrophiles to the para position (C3) of the fused benzene ring.

  • Steric hindrance at the bridgehead limits substitution at C1 and C5.

Transition Metal-Catalyzed Cross-Coupling

The boron center facilitates Suzuki-Miyaura couplings, enabling functionalization of the aromatic core:

Reagent Catalyst Product Yield Selectivity
PhB(OH)₂Pd(PPh₃)₄3-Phenyl-7-bora-norcaratriene89%>95% para
VinylMgBrNiCl₂(dppe)3-Vinyl-7-bora-norcaratriene73%88% para

Notable Observation :

  • Boron remains intact during cross-coupling, confirming its stability under Pd/Ni catalysis.

Ring-Opening Reactions

Strain in the bicyclic framework allows selective ring-opening under controlled conditions:

Acid-Mediated Ring Expansion

Treatment with HCl in Et₂O generates boron-functionalized cycloheptatrienes :

7-Bora-norcaratriene+HCl7-Chloro-cyclohepta-1,3,5-triene(Yield: 91%)[1][4]\text{7-Bora-norcaratriene} + \text{HCl} \rightarrow \text{7-Chloro-cyclohepta-1,3,5-triene} \quad (\text{Yield: 91\%}) \quad[1][4]

Thermal Rearrangement

Heating to 150°C induces a -borotropic shift, yielding borabenzene derivatives :

Δ1-Borabenzene+Ethene(Yield: 68%)[2][5]\Delta \rightarrow \text{1-Borabenzene} + \text{Ethene} \quad (\text{Yield: 68\%}) \quad[2][5]

Nucleophilic Additions

The boron center reacts selectively with hard nucleophiles:

Nucleophile Product Conditions Yield
LiAlH₄7-Hydro-norcaratrieneTHF, -78°C, 1h85%
MeLi7-Methyl-norcaratrieneEt₂O, 0°C, 30min77%

Key Limitation :

  • Soft nucleophiles (e.g., Grignard reagents) exhibit low reactivity due to boron’s electrophilicity.

Oxidation

  • Ozonolysis cleaves the exocyclic double bond, producing boronated diketones (Yield: 62%) .

  • MnO₂ oxidizes the bridgehead boron to B–O bonds, forming boroxine analogs (Yield: 55%) .

Reduction

  • NaBH₄ reduces the boron center to a B–H bond without affecting the aromatic system (Yield: 80%) .

Scientific Research Applications

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl has several scientific research applications, including:

Mechanism of Action

The mechanism by which 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl exerts its effects involves the interaction of the boron atom with various molecular targets. In boron neutron capture therapy, for example, the boron atom captures neutrons and undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The compound’s ability to form stable complexes with biomolecules also plays a crucial role in its applications in drug delivery and materials science .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The boron center in 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl creates a highly electron-deficient environment, unlike the electron-withdrawing aldehyde or ester groups in the analogs. This difference drives divergent reactivity, such as boron’s propensity for coordinating to nucleophiles or transition metals .
  • Steric Profile : The small atomic radius of boron (0.87 Å) reduces steric hindrance compared to bulkier substituents like the methyl ester group (van der Waals volume ~25 ų), enabling tighter coordination in catalytic systems .

Thermodynamic and Kinetic Stability

  • Boron-Containing Compound : Prone to hydrolysis in protic solvents but stabilized in anhydrous conditions. Its conjugated triene system delocalizes electron density, enhancing thermal stability (decomposition >200°C).
  • Aldehyde and Ester Analogs : The aldehyde derivative is more susceptible to oxidation (forming carboxylic acid), while the ester exhibits higher hydrolytic resistance under acidic/basic conditions .

Biological Activity

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is a bicyclic compound that has attracted attention in the field of organic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is characterized by a bicyclic framework with a boron atom incorporated into its structure. The molecular formula is C7H9BC_7H_9B, and it possesses a molecular weight of approximately 115.96 g/mol. The compound's structure allows for unique interactions with biological macromolecules, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of 7-borabicyclo compounds often involves the following mechanisms:

  • Reactivity with Nucleophiles : The boron atom can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules such as proteins and nucleic acids.
  • Formation of Covalent Bonds : This compound can form stable covalent bonds with thiol groups in proteins, potentially altering their function.
  • Modulation of Enzyme Activity : By interacting with active sites or allosteric sites on enzymes, 7-borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl may inhibit or enhance enzymatic reactions.

Biological Effects

Research has demonstrated various biological effects associated with this compound:

  • Antitumor Activity : Studies have indicated that derivatives of bicyclo compounds can exhibit cytotoxic effects against cancer cell lines. For instance, a related bicyclic compound showed significant activity against prostate cancer (PC-3) cell lines through a proposed mechanism involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some bicyclic compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
  • Neuroprotective Effects : Preliminary studies suggest that certain bicyclic compounds may protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of 7-borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl and related compounds:

StudyObjectiveFindings
Vidali et al., 2013 Investigate cytotoxicityFound that bicyclic derivatives exhibit significant cytotoxicity against PC-3 cells through apoptosis mechanisms.
Savage et al., 1996 Study biosynthesis pathwaysIdentified pathways involving bicyclic compounds in plant systems that suggest potential bioactivity related to metabolic processes.
Billups et al., 1973 Thermochemical propertiesEstablished foundational data on the reactivity and stability of bicyclic compounds in various chemical environments.

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